molecular formula C13H18O6 B3283807 2,4-o-Benzylidene-d-glucitol CAS No. 77340-95-5

2,4-o-Benzylidene-d-glucitol

Cat. No.: B3283807
CAS No.: 77340-95-5
M. Wt: 270.28 g/mol
InChI Key: UZTHQPNUYCELPZ-CEHFSTBQSA-N
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Description

2,4-o-Benzylidene-d-glucitol is a chemical compound with the molecular formula C13H18O6 and a molecular weight of 270.27800 g/mol. It is a derivative of sorbitol and benzaldehyde, commonly used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-o-Benzylidene-d-glucitol is synthesized through the condensation reaction of sorbitol and benzaldehyde under acidic conditions. The reaction typically involves heating the mixture in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where sorbitol and benzaldehyde are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pH to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-o-Benzylidene-d-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and halides.

Major Products Formed:

  • Oxidation: Produces sorbitol derivatives and benzaldehyde derivatives.

  • Reduction: Results in the formation of alcohols and other reduced forms of the compound.

  • Substitution: Leads to the formation of various substituted benzylidene derivatives.

Scientific Research Applications

2,4-o-Benzylidene-d-glucitol is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: Used as a reagent in organic synthesis and as a gelator in polymer chemistry.

  • Biology: Employed in studies related to cell biology and biochemistry.

  • Medicine: Utilized in the development of pharmaceuticals, particularly antiviral and anticancer agents.

  • Industry: Applied in the production of personal care products, food additives, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-o-Benzylidene-d-glucitol exerts its effects involves its interaction with molecular targets and pathways. It acts as a gelator by forming a three-dimensional network through hydrogen bonding and van der Waals forces, leading to the formation of gels. This property is utilized in various applications, including drug delivery systems and tissue engineering.

Comparison with Similar Compounds

  • 1,3:2,4-Dibenzylidene-sorbitol (DBS)

  • 1,3:2,4-Dibenzylidene-mannitol

  • 1,3:2,4-Dibenzylidene-glycerol

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Properties

IUPAC Name

(1R)-1-[(4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9(16)12-11(17)10(7-15)18-13(19-12)8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11-,12-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTHQPNUYCELPZ-CEHFSTBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309000
Record name 2,4-O-Benzylidene-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77340-95-5
Record name 2,4-O-Benzylidene-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77340-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-O-Benzylidene-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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